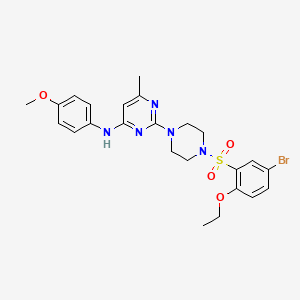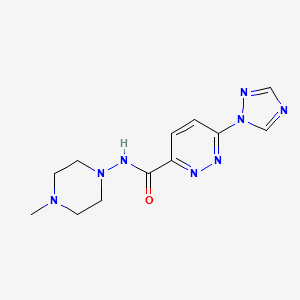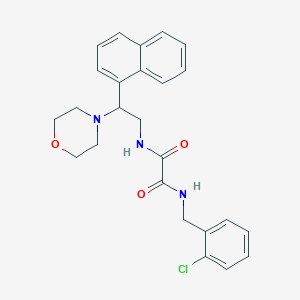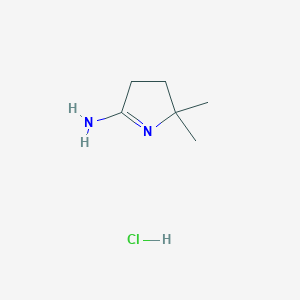
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H12N2O2 . It is used as a precursor in the synthesis of various other compounds .
Molecular Structure Analysis
The InChI code for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is 1S/C13H12N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,8-10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is 228.25 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Medicinal Chemistry
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate plays a significant role in medicinal chemistry due to its structural characteristics. Azetidines are known for their ring strain and stability, making them valuable as amino acid surrogates and in peptidomimetic chemistry . This compound’s reactivity can be harnessed to create novel pharmacophores, which are parts of a molecular structure responsible for its biological activity, potentially leading to new therapeutic agents .
Synthetic Chemistry
In synthetic chemistry, Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is utilized for the synthesis of functionally decorated heterocyclic compounds. Its strained four-membered ring structure makes it an excellent candidate for ring-opening and expansion reactions, which are fundamental in creating complex organic molecules . This compound’s versatility as a heterocyclic synthon is crucial for developing new synthetic methodologies .
Catalytic Processes
The compound’s potential in catalytic processes is noteworthy. It can participate in various catalytic reactions, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are pivotal in constructing carbon-carbon and carbon-heteroatom bonds, essential for building complex organic structures.
Polymer Synthesis
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate finds applications in polymer synthesis, where it can be used to create polymers with specific properties. The azetidine ring can be incorporated into polymers, imparting them with unique characteristics such as enhanced stability and novel functionalities .
Drug Discovery
This compound’s unique structure is beneficial in drug discovery, where it can be used to design new drugs with improved efficacy and potency. Its ability to act as a building block for creating diverse molecular architectures allows for the exploration of new space in drug design .
Material Science
In material science, Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can contribute to the development of new materials with desirable properties. Its incorporation into materials could lead to advancements in areas such as coatings, adhesives, and composite materials .
Orientations Futures
Propriétés
IUPAC Name |
benzyl 3-(cyanomethylidene)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCFRLZUFFRFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)
![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)



![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)




![N-(4-propan-2-ylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2972059.png)